4-Amino-6-fluoronicotinic acid
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Overview
Description
4-Amino-6-fluoronicotinic acid is a chemical compound with the molecular formula C6H5FN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a fluorine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoronicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoronicotinic acid.
Amination: The 6-fluoronicotinic acid undergoes an amination reaction, where an amino group is introduced at the 4-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.
Purification: Industrial purification methods, including distillation and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoronicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Various substituted derivatives with different functional groups replacing the amino or fluorine groups.
Scientific Research Applications
4-Amino-6-fluoronicotinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoronicotinic acid involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its binding affinity and activity. The compound may act by:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Pathway Modulation: Affecting cellular pathways by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluoronicotinic acid: Similar structure but with the fluorine atom at the 3-position.
6-Amino-4-fluoronicotinic acid: Similar structure but with the amino group at the 6-position.
4-Amino-5-fluoronicotinic acid: Similar structure but with the fluorine atom at the 5-position.
Uniqueness
4-Amino-6-fluoronicotinic acid is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. This unique arrangement can influence its reactivity, binding affinity, and overall activity in various applications.
Properties
IUPAC Name |
4-amino-6-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWPRDIDJSDJDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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